molecular formula C17H21NO B1306311 Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine CAS No. 436087-19-3

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine

Cat. No.: B1306311
CAS No.: 436087-19-3
M. Wt: 255.35 g/mol
InChI Key: KFBRGCKMQKZGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine is an organic compound with the molecular formula C17H19O. This compound is characterized by the presence of a furan ring, a tolyl group, and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine typically involves multi-step organic reactions. One common method includes the alkylation of furan with a suitable alkyl halide, followed by the introduction of the amine group through reductive amination. The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) for the reduction steps.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced purification techniques like chromatography can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as Pd/C and hydrogen gas (H2) are employed.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Saturated amines.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-ylmethyl-(3-methyl-1-phenyl-but-3-enyl)-amine
  • Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-2-enyl)-amine

Uniqueness

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the tolyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability.

Biological Activity

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring, an amine functional group, and a substituted butenyl side chain. This unique structure allows for various interactions with biological macromolecules, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amine group can form hydrogen bonds, while the furan moiety can engage in π-π stacking interactions. These interactions may modulate the activity of enzymes and receptors, leading to diverse biological effects such as:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, potentially exhibiting anticancer properties.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial effects, making it a potential candidate for treating infections.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

  • Anticancer Properties : The compound has shown promise in inhibiting cancer cell lines through various mechanisms, potentially involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Studies indicate that it may be effective against certain bacterial strains, suggesting utility in developing new antibiotics.
  • Anti-inflammatory Activity : There is evidence supporting its role in reducing inflammation, which is critical in many chronic diseases.

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound's biological activities. Below is a summary of significant findings:

StudyFocusKey Findings
Synthesis and PharmacologyInvestigated as a bioactive molecule with potential anti-inflammatory and antimicrobial properties.
Mechanism of ActionExplored interactions with biological macromolecules; demonstrated enzyme inhibition capabilities.
Antimicrobial ActivityShowed effectiveness against specific bacterial strains; further studies needed for clinical applications.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising antimicrobial potential.

Future Directions

Further research is necessary to fully elucidate the pharmacological profiles and mechanisms of action of this compound. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : To optimize the compound's structure for enhanced biological activity.
  • Clinical Trials : To evaluate its potential as a therapeutic agent in humans.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-1-(4-methylphenyl)but-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13(2)11-17(15-8-6-14(3)7-9-15)18-12-16-5-4-10-19-16/h4-10,17-18H,1,11-12H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBRGCKMQKZGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=C)C)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389921
Record name N-[(Furan-2-yl)methyl]-3-methyl-1-(4-methylphenyl)but-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436087-19-3
Record name N-[(Furan-2-yl)methyl]-3-methyl-1-(4-methylphenyl)but-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.